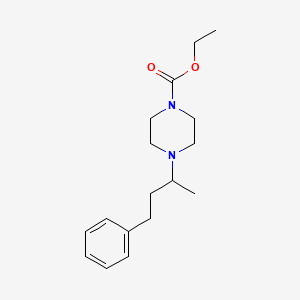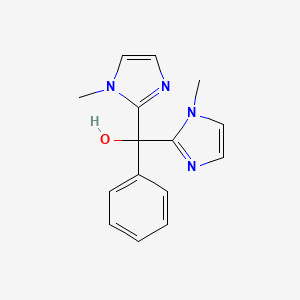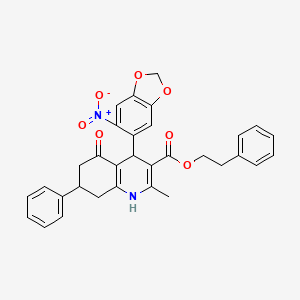
3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as IPPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IPPD is a pyrrolidine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed that 3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione acts by inhibiting the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. 3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. 3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in various physiological processes, including memory and learning. 3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. 3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is readily available and can be synthesized using various methods. 3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is also stable and can be stored for long periods without significant degradation. However, 3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has some limitations for lab experiments. 3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a toxic compound and should be handled with care. 3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is also relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on 3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. One future direction is to investigate the potential therapeutic applications of 3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is to investigate the mechanism of action of 3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione and its interaction with various enzymes. Additionally, future research could focus on the synthesis of new pyrrolidine derivatives using 3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione as a precursor.
Conclusion:
In conclusion, 3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been synthesized using various methods and has been used as a precursor for the synthesis of various pyrrolidine derivatives. 3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has also been shown to have promising results in the treatment of various diseases and has been used as a catalyst in various chemical reactions. Future research could focus on investigating the potential therapeutic applications of 3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, its mechanism of action, and the synthesis of new pyrrolidine derivatives.
Métodos De Síntesis
The synthesis of 3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been achieved using various methods, including the one-pot synthesis method, the three-component reaction, and the microwave-assisted synthesis method. The one-pot synthesis method involves the reaction of 4-methoxybenzaldehyde, isopropyl acetoacetate, and pyrrolidine in the presence of catalytic amounts of piperidine and acetic acid. The three-component reaction involves the reaction of 4-methoxybenzaldehyde, isopropyl acetoacetate, and ammonium acetate in the presence of a catalytic amount of piperidine. The microwave-assisted synthesis method involves the reaction of 4-methoxybenzaldehyde, isopropyl acetoacetate, pyrrolidine, and piperidine in the presence of a catalytic amount of acetic acid under microwave irradiation.
Aplicaciones Científicas De Investigación
3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been widely used in scientific research due to its potential applications in various fields. 3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been used as a precursor for the synthesis of various pyrrolidine derivatives, which have shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-(4-isopropoxyphenyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has also been used as a catalyst in various chemical reactions, including the synthesis of chiral compounds and the oxidation of alcohols.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(2)25-17-8-4-14(5-9-17)18-12-19(22)21(20(18)23)15-6-10-16(24-3)11-7-15/h4-11,13,18H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZSEEMWCXGXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(4-chlorophenyl)thio]butoxy}-3-methoxybenzene](/img/structure/B4979810.png)
![1-acetyl-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4979826.png)

![4-cyclohexyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4979832.png)
![ethyl (5-{[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4979833.png)
![3-[({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4979841.png)
![N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline](/img/structure/B4979848.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4979856.png)



![4-[4-(2-tert-butylphenoxy)butyl]morpholine](/img/structure/B4979901.png)

![N-benzyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B4979908.png)